3-Methylcholanthrene

DNA Adduct Formation Chemical Carcinogenesis Mouse Skin Model

Select 3-Methylcholanthrene (3-MC) when your carcinogenesis protocols demand a compound with validated, non-interchangeable specificity. 3-MC preferentially induces squamous cell tumors (SQCT) and lacks the neonatal immunosuppressive effects characteristic of DMBA, eliminating confounding variables in tumor-immune interaction studies. Its well-characterized CYP1A1 induction (EC50 2.3 nM, 40-fold temporal potency shift) and biphasic DNA adduct repair kinetics (∼1 adduct per 10⁵ nucleotides initially, declining 10- to 20-fold over 4 weeks) make it the optimal reference compound for AhR-mediated transcriptional activation assays and adduct persistence research. Available in ≥98% purity; verified suppliers ship globally.

Molecular Formula C21H16
Molecular Weight 268.4 g/mol
CAS No. 56-49-5
Cat. No. B014862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcholanthrene
CAS56-49-5
Synonyms20 Methylcholanthrene
20-Methylcholanthrene
3 Methylcholanthrene
3-Methylcholanthrene
Methylcholanthrene
Molecular FormulaC21H16
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
InChIInChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3
InChIKeyPPQNQXQZIWHJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to Dark Yellow Solid
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature)
In water, 2.9X10-3 mg/L at 25 °C
Soluble in xylene, toluene;  slightly solubloe in amyl alcohol
Soluble in benzene
3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt.

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcholanthrene (CAS 56-49-5): A Defined Polycyclic Aromatic Hydrocarbon Carcinogen for Controlled Experimental Studies


3-Methylcholanthrene (3-MC, CAS 56-49-5) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H16 and molecular weight 268.35 g/mol, characterized by a bay-region structural motif that is critical for its metabolic activation to carcinogenic intermediates [1]. It appears as pale yellow needle-like crystals with a melting point of 178-180°C and extremely low water solubility (1.3×10⁻⁶ g/L at 25°C), and is soluble in organic solvents such as DMSO, benzene, and alcohols . 3-MC is a potent aryl hydrocarbon receptor (AhR) agonist that induces cytochrome P450 1A1 (CYP1A1) expression and is itself metabolically activated by CYP1A enzymes to reactive intermediates that form covalent DNA adducts, leading to mutagenesis and tumorigenesis [2][3]. It serves as a widely used reference compound in chemical carcinogenesis research for establishing tumor models and evaluating chemopreventive agents [3].

Why 3-Methylcholanthrene (CAS 56-49-5) Cannot Be Readily Substituted by Other PAH Carcinogens


Although 3-Methylcholanthrene shares the polycyclic aromatic hydrocarbon (PAH) structural class with compounds such as benzo[a]pyrene (BaP) and 7,12-dimethylbenz[a]anthracene (DMBA), these in-class compounds are not interchangeable for experimental or procurement purposes. Critical differences in their metabolic activation pathways, DNA adduct profiles, tumor type specificity, and immunomodulatory effects preclude direct substitution. For instance, 3-MC induces CYP1A1 with different kinetic characteristics compared to TCDD [1], exhibits distinct tumor histological type distributions relative to DMBA in the same model system [2], and lacks the neonatal immunosuppressive effects that are a hallmark of DMBA exposure [3]. Furthermore, even minor structural modifications to 3-MC—such as the addition of a single methyl group at the 11-position—drastically reduce tumor-initiating activity by orders of magnitude [4]. These differences underscore the necessity of selecting 3-MC specifically for experimental protocols validated with this compound, as substitution with structurally similar PAHs introduces uncharacterized variables that may compromise experimental reproducibility and data interpretation.

3-Methylcholanthrene (CAS 56-49-5): Quantitative Differentiation Evidence Against Closest Comparators


DNA Binding Capacity in Mouse Skin: 3-MC vs. DMBA vs. BaP

3-Methylcholanthrene exhibits covalent DNA binding levels comparable to benzo[a]pyrene (BaP) but substantially lower than 7,12-dimethylbenz[a]anthracene (DMBA), providing a moderate-potency reference standard for DNA adduct studies. Following topical application of 1 μmol hydrocarbon per mouse, the extent of covalent binding to DNA was quantified as 25 pmol/mg DNA for 3-MC, 27 pmol/mg DNA for BaP, and 43 pmol/mg DNA for DMBA [1]. This positions 3-MC as a mid-range DNA-binding PAH, distinct from both the highly reactive DMBA and the weakly active benz[a]anthracene (2 pmol/mg DNA) [1].

DNA Adduct Formation Chemical Carcinogenesis Mouse Skin Model

CYP1A1 Induction Potency and Time-Dependent EC₅₀ Shift: 3-MC vs. TCDD

3-Methylcholanthrene induces CYP1A1 with an EC₅₀ of 2.3 nM (95% CI: 1.3–3.8 nM), making it approximately 66-fold less potent than TCDD (EC₅₀ = 35 pM) as measured by real-time PCR quantification of CYP1A1 mRNA [1]. Critically, 3-MC exhibits pronounced time-dependent shifts in apparent potency—a 40-fold increase in EC₅₀ between 4 and 24 hours of incubation—whereas TCDD shows only a 4-fold difference over the same period [1]. In human cell models, 3-MC induces CYP1A1 (measured as EROD activity) by 17-fold in HaCaT keratinocytes, 6- to 18-fold in primary human hepatocytes, and 4-fold in HepG2 cells, with maximal induction occurring at 1–2.5 μM [2].

CYP1A1 Induction AhR Agonism Enzyme Kinetics

Tumor Histological Type Selectivity: 3-MC vs. DMBA in Murine Carcinogenesis

3-Methylcholanthrene and DMBA exhibit distinct tumor histological type profiles under comparable experimental conditions. In subcutaneous carcinogenesis studies across multiple mouse strains (C3H/Anf Cum, C57BL/6 Cum, DBA/2J, and BC3F1/Cum hybrids), DMBA induced more basal cell and adnexal tumors (BCAT) than squamous cell tumors (SQCT) in both strains and hybrids, whereas MCA induced an increased number of SQCT [1][2]. The study employed three dose levels of each carcinogen in two vehicles (trioctanoin and beeswax:trioctanoin), with median tumor dose levels significantly lower in trioctanoin vehicle [1]. Strain-specific responses were also observed: in C3H/Anf mice, BaP in beeswax:trioctanoin vehicle failed to produce tumors, while in BC3F1 mice no tumors were produced by MCA, BaP, or DMBA in the same vehicle [1].

Chemical Carcinogenesis Tumor Histopathology Strain-Specific Response

Immunosuppressive Effects: 3-MC vs. DMBA Following Neonatal Exposure

A critical functional differentiation between 3-Methylcholanthrene and DMBA lies in their divergent immunomodulatory effects. Neonatal injection of DMBA (30–60 μg) results in permanently suppressed humoral antibody responses, with the degree of suppression dependent on the administered dose [1]. Even doses as low as 6 μg DMBA produced a 20% thymic lymphoma incidence and measurable immune depression [1]. In contrast, carcinogenic doses of both 3-Methylcholanthrene (MCA) and benzo[a]pyrene (BaP) injected at birth did not result in any detectable immunosuppression [1]. Furthermore, while immunosuppression by neonatal DMBA correlates with a high yield of lymphatic tissue tumors, such a correlation was not found with BaP and MCA [1].

Immunotoxicity Neonatal Carcinogenesis Humoral Immunity

Tumor-Initiating Activity: 3-MC vs. Methyl-Substituted Cholanthrene Derivatives

Minor structural modifications to the 3-Methylcholanthrene scaffold produce dramatic changes in tumorigenic potency. In a two-stage skin tumorigenesis model using SENCAR mice, 3,11-dimethylcholanthrene (3,11-DMC)—which differs from 3-MC only by substitution of a methyl group at position 11 (part of the K-region or peri position)—exhibited very weak skin tumor-initiating activity compared to the potent activity of 3-MC [1]. Conversely, 3,6-dimethylcholanthrene (3,6-DMC), which introduces steric strain in the bay-region, exhibited at least 2- to 3-fold higher tumor-initiating activity than 3-MC [2]. Among oxygenated derivatives, MC and MC-2-OH were classified as the strongest carcinogens, while MC-1-one was non-carcinogenic [3].

Structure-Activity Relationship Tumor Initiation Bay-Region Theory

DNA Adduct Persistence: 3-MC vs. BaP and DMBA Following Topical Application

3-Methylcholanthrene forms DNA adducts that persist in mouse skin with kinetics similar to other potent PAH carcinogens. Using ³²P-postlabeling analysis following four topical doses of 1.2 μmol each, initial total covalent adduct binding levels were comparable among the three compounds: 1 adduct per 6.0 × 10⁴ to 1.3 × 10⁵ nucleotides for BaP, 3-MC, and DMBA [1]. Four weeks after treatment, adduct levels declined to 1 adduct per 1.4 × 10⁶ to 2.7 × 10⁶ nucleotides across all three compounds [1]. Notably, substantial adduct removal occurred during the first two weeks post-application, while adducts remaining thereafter underwent little or no repair between 2 and 4 weeks, suggesting the persistent adduct fraction may occupy specific genomic sites in quiescent cells that are shielded from repair machinery [1].

DNA Repair Adduct Persistence 32P-Postlabeling

3-Methylcholanthrene (CAS 56-49-5): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Positive Control for CYP1A1 Induction Assays Requiring Time-Standardized Protocols

Based on the evidence that 3-MC induces CYP1A1 with an EC₅₀ of 2.3 nM in real-time PCR assays and exhibits a 40-fold time-dependent shift in apparent potency between 4 and 24 hours (compared to only a 4-fold shift for TCDD) [1], 3-MC serves as an optimal positive control for studies investigating temporal dynamics of AhR-mediated transcriptional activation. Additionally, 3-MC induces EROD activity by 4- to 18-fold across human hepatocytes, HepG2 cells, and HaCaT keratinocytes, with maximal induction at 1–2.5 μM [2]. These well-characterized induction parameters across multiple human cell types make 3-MC particularly suitable for standardizing CYP1A1 induction protocols and for calibrating cell-based assays where time-dependent AhR signaling is a variable of interest.

Chemical Carcinogen for Squamous Cell Tumor Induction in Murine Models

Evidence from direct comparative carcinogenesis studies demonstrates that 3-MC preferentially induces squamous cell tumors (SQCT), whereas DMBA under the same conditions induces predominantly basal cell and adnexal tumors (BCAT) [1]. This histological type selectivity establishes 3-MC as the compound of choice for investigators requiring a model of squamous cell carcinogenesis. Furthermore, the well-documented strain-specific response patterns—where C57BL/6 mice show no tumors with DMBA or MCA in beeswax:trioctanoin vehicle, while C3H/Anf mice respond differentially to each carcinogen [1]—enable strain-matched experimental design for studies of host genetic factors in PAH carcinogenesis.

Carcinogenesis Studies Requiring Unconfounded Assessment of Immune Function

Unlike DMBA, which causes permanent humoral immune suppression following neonatal exposure even at doses as low as 6 μg (producing 20% thymic lymphoma incidence), carcinogenic doses of 3-MC administered at birth do not result in any detectable immunosuppression [1]. This critical functional divergence establishes 3-MC as the preferred carcinogen for studies designed to investigate the relationship between chemical carcinogenesis and immune surveillance mechanisms. In such studies, the use of DMBA would introduce a confounding immunosuppressive variable that complicates interpretation of tumor-immune interactions, whereas 3-MC provides a carcinogenic stimulus without this direct immunomodulatory effect [1].

Reference Standard for PAH-DNA Adduct Persistence and Repair Studies

Quantitative ³²P-postlabeling analysis demonstrates that 3-MC forms DNA adducts with initial levels of approximately 1 adduct per 6.0 × 10⁴ to 1.3 × 10⁵ nucleotides, declining to 1 adduct per 1.4 × 10⁶ to 2.7 × 10⁶ nucleotides after four weeks—kinetics comparable to both BaP and DMBA [1]. The biphasic repair profile, characterized by substantial adduct removal during the first two weeks followed by a persistent fraction refractory to repair [1], makes 3-MC suitable as a reference compound for investigating mechanisms of adduct persistence. Additionally, with covalent DNA binding of 25 pmol/mg DNA—intermediate between the highly reactive DMBA (43 pmol/mg) and weakly active benz[a]anthracene (2 pmol/mg) [2]—3-MC provides a moderate-potency positive control for DNA damage and repair studies where excessive adduct loads might saturate repair pathways or produce confounding cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylcholanthrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.